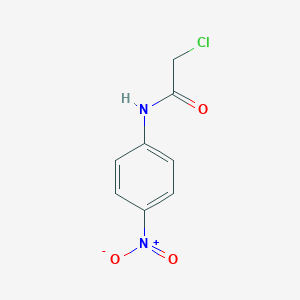

2-Chloro-N-(4-nitrophenyl)acetamide

Übersicht

Beschreibung

2-Chloro-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, along with an acetamide functional group

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-N-(4-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .

Mode of Action

This compound interacts with its target, the penicillin-binding protein, by stabilizing the molecule at the enzyme site . This interaction results in the promotion of cell lysis , leading to the death of the bacterial cells.

Biochemical Pathways

It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption leads to cell lysis and the eventual death of the bacterial cells .

Pharmacokinetics

It has been shown to have an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

The action of this compound results in the lysis of bacterial cells . This is due to its interaction with the penicillin-binding protein, which disrupts the synthesis of the bacterial cell wall . The compound has shown good potential against Klebsiella pneumoniae, a common cause of community and nosocomial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that the presence of a chloro atom in the molecule improves its activity, possibly by stabilizing the molecule in the target enzyme at the site .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide typically involves the acylation of p-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and drying .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by controlling the reaction conditions to ensure high yield and purity. The process involves the same basic steps but may include additional purification stages to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: 2-Chloro-N-(4-aminophenyl)acetamide.

Hydrolysis: 4-Nitroaniline and acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: Used in studies involving enzyme inhibition and antibacterial activity.

Materials Science: Utilized in the development of new materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a fluorine atom instead of a hydrogen atom on the phenyl ring.

2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide: Contains an additional chloro group on the phenyl ring.

2-Chloro-N-(3-nitrophenyl)acetamide: Lacks the chlorine atom on the phenyl ring.

Uniqueness

2-Chloro-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Chloro-N-(4-nitrophenyl)acetamide is an acetamide derivative that has garnered attention due to its potential biological activities, particularly in the field of antimicrobial research. This compound is structurally characterized by the presence of a chlorine atom and a nitrophenyl group, which are believed to enhance its biological efficacy.

Chemical Structure

The chemical formula for this compound is CHClNO. Its molecular structure consists of:

- A chloro substituent at the second carbon of the acetamide group.

- A nitrophenyl group attached to the nitrogen atom of the amide.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria such as Klebsiella pneumoniae. The presence of the chloro atom appears to enhance its antimicrobial activity by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis.

Antibacterial Activity

Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that this compound has a favorable MIC against K. pneumoniae, indicating its potential as an antibacterial agent. The MIC values observed were comparable to those of established antibiotics, suggesting that this compound could be developed as an alternative treatment option.

Time-Kill Kinetics : Time-kill studies revealed that this compound effectively reduces bacterial counts over time. Specifically, a significant decrease in viable cells was noted after 6 to 10 hours of exposure, confirming its bactericidal properties.

| Concentration (μg/mL) | Time (h) | Viable Cell Reduction (CFU/mL) |

|---|---|---|

| 2× MIC | 6 | Complete reduction |

| 2× MIC | 10 | Complete reduction |

Cytotoxicity and Pharmacokinetics

Preliminary cytotoxicity assessments indicate that this compound exhibits low toxicity in vitro, making it a promising candidate for further development. The pharmacokinetic profile suggests good absorption and bioavailability, which are critical for oral administration.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study comparing various acetamides, it was found that the inclusion of chlorine significantly enhanced antimicrobial activity. For instance, when compared to its non-chloro counterpart, the chloro-substituted acetamide showed a marked increase in inhibition against C. albicans and other pathogens .

- Combination Therapy : Research has explored the synergistic effects of combining this compound with other antibiotics such as ciprofloxacin and meropenem. These studies indicated that such combinations not only enhanced antibacterial efficacy but also reduced the necessary dosages for effective treatment .

- Mechanism of Action : The proposed mechanism involves binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis. This interaction is crucial for understanding how modifications in chemical structure can influence biological activity .

Eigenschaften

IUPAC Name |

2-chloro-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZURFBCEYQYATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169575 | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-87-2 | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17329-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2-chloro-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary intermolecular interactions observed in the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide?

A: this compound exhibits both intramolecular and intermolecular hydrogen bonding in its crystal structure. Intramolecularly, a C-H⋯O hydrogen bond forms a six-membered ring within the molecule []. Intermolecularly, N—H⋯O hydrogen bonds link the molecules, forming infinite chains along the c axis [, ]. These chains are further stabilized into ribbons by Cl⋯O short-contact interactions [].

Q2: How does the crystal structure of this compound compare to similar amides?

A: The structure of this compound is closely related to other amides, particularly 2‐Chloro‐N‐(4‐methylphenyl)acetamide []. Both compounds exhibit similar hydrogen bonding patterns, forming zigzag chains through N—H⋯O interactions in their crystal structures []. This suggests a common structural motif and potential similarities in their physical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.